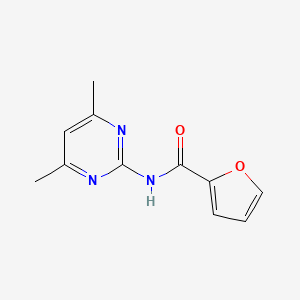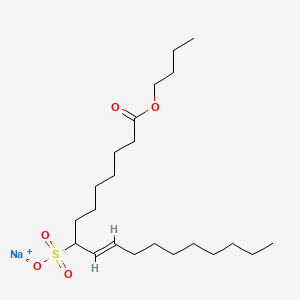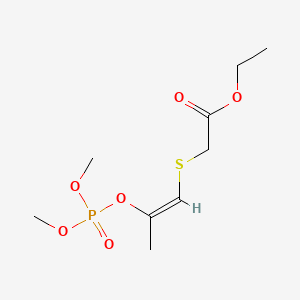
3-(4-Bromophenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a bromophenyl group, a methylphenyl group, and a thioxo-imidazolidinone core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 4-methylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced imidazolidinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Bromophenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-((4-methylphenyl)methylene)-2-oxo-4-imidazolidinone: Similar structure but with an oxo group instead of a thioxo group.
3-(4-Chlorophenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
3-(4-Bromophenyl)-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities. Its bromophenyl group, in particular, offers distinct reactivity compared to other halogenated analogs.
Properties
CAS No. |
40747-55-5 |
|---|---|
Molecular Formula |
C17H13BrN2OS |
Molecular Weight |
373.3 g/mol |
IUPAC Name |
(5Z)-3-(4-bromophenyl)-5-[(4-methylphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-2-4-12(5-3-11)10-15-16(21)20(17(22)19-15)14-8-6-13(18)7-9-14/h2-10H,1H3,(H,19,22)/b15-10- |
InChI Key |
WEFAQEVPHGHHQC-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


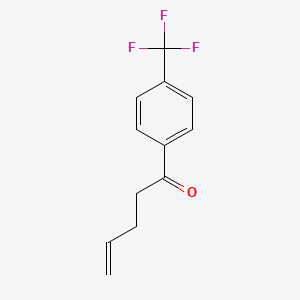
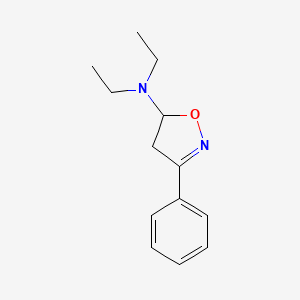
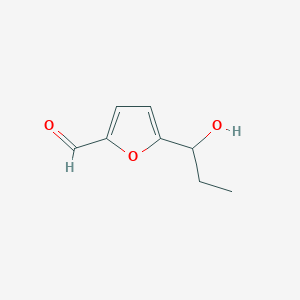
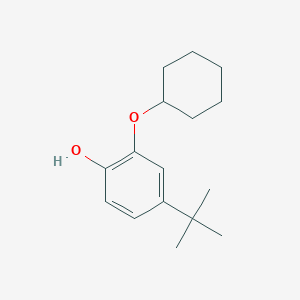
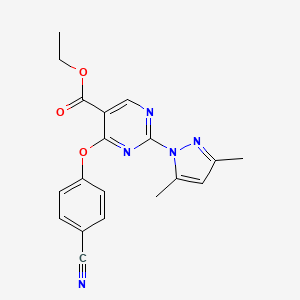
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)

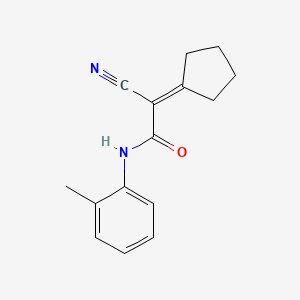
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1-(phenylsulfonyl)piperidine-4-carboxamide](/img/structure/B14143926.png)
![2-Hydroxy-3-[(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy]-4-methoxy-6-propylbenzoic acid](/img/structure/B14143940.png)
